N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core linked to a dimethylfuran moiety and a dimethylsulfamoyl-substituted benzamide group. The 1,3,4-oxadiazole scaffold is known for its bioisosteric properties, often contributing to metabolic stability and enhanced binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-10-9-14(11(2)25-10)16-19-20-17(26-16)18-15(22)12-5-7-13(8-6-12)27(23,24)21(3)4/h5-9H,1-4H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQCNCQKMIIFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on existing literature.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1396792-56-5 |
| Molecular Formula | C17H14N4O3 |
| Molecular Weight | 322.32 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A notable study reported an IC50 value of 12 µM for MCF-7 cells .
Anti-inflammatory Effects
In preclinical models, this compound has demonstrated anti-inflammatory properties. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages. The compound's ability to modulate the NF-kB signaling pathway is believed to underlie its anti-inflammatory effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, contributing to its cytotoxic effects on cancer cells.
- Gene Expression Regulation : The compound alters the expression of genes associated with apoptosis and cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations as low as 16 µg/mL. The research highlighted its potential as a lead compound for developing new antimicrobial agents .
Study 2: Anticancer Potential
In vitro studies indicated that treatment with this compound resulted in significant apoptosis in MCF-7 cells. Flow cytometry analyses confirmed an increase in sub-G1 population after treatment .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide against various pathogenic microorganisms. In vitro evaluations have shown significant efficacy against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria are as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| MRSA | 16 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation, potentially making it useful for treating inflammatory diseases.
Cancer Research
this compound is being explored for its anticancer properties. Its unique structure allows it to interact with various biological targets involved in cancer progression. Molecular docking studies indicate promising binding affinities with proteins associated with tumor growth.
Materials Science
The compound's unique chemical properties make it a candidate for developing new materials. Its ability to act as a building block for more complex molecules is valuable in synthesizing polymers and other advanced materials.
Catalyst Development
Due to the presence of the oxadiazole moiety, this compound may serve as a catalyst in organic reactions. Research into its catalytic properties could lead to more efficient synthetic pathways in organic chemistry.
Chemical Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of 2,5-Dimethylfuran : This can be synthesized from biomass-derived furfural through catalytic hydrogenation.
- Synthesis of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
- Coupling Reaction : The final step involves coupling the oxadiazole intermediate with dimethylsulfamoylbenzamide using coupling reagents under mild conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:
Nucleophilic Substitution
The oxadiazole moiety participates in nucleophilic substitution reactions:
Oxidation Reactions
The furan ring and sulfamoyl group show distinct oxidation behavior:
Cycloaddition Reactions
The oxadiazole and furan components engage in cycloadditions:
Functional Group Interconversions
The dimethylsulfamoyl group enables unique transformations:
Comparative Reactivity Analysis
Key differences from structurally related compounds:
| Feature | This Compound | Analog with Benzofuran | Analog with Pyridine |
|---|---|---|---|
| Furan ring stability | Prone to oxidation | Benzofuran resists ring-opening | N/A |
| Oxadiazole reactivity | High S<sub>N</sub>Ar | Lower due to electron-donating substituents | Enhanced with pyridine-assisted activation |
| Sulfamoyl group | Acid-resistant | Base-labile | Unmodified in physiological pH |
Catalytic Interactions
Documented catalytic effects on reactivity:
This compound’s multifunctional architecture enables programmable reactivity, making it valuable for developing antimicrobial agents and protease inhibitors . Recent patents highlight its utility as a synthetic intermediate in oncology therapeutics . Further studies should explore photochemical reactions and biocatalytic modifications to expand its applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antifungal 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
highlights two antifungal 1,3,4-oxadiazole derivatives, LMM5 and LMM11 , which share structural similarities with the target compound but differ in substituents:
Key Observations :
- LMM11’s cyclohexyl-ethyl sulfamoyl group confers higher antifungal potency than LMM5’s benzyl-methyl analog, suggesting that bulky aliphatic substituents improve target (thioredoxin reductase) inhibition .
- The target compound’s dimethylsulfamoyl group is less sterically hindered than LMM5/LMM11’s sulfamoyl derivatives, which could impact solubility or off-target interactions.
Insecticidal 1,3,4-Oxadiazole Derivatives (a4, a5)
describes insecticidal 1,3,4-oxadiazoles, such as a4 (N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide) and a5 (N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide). These compounds lack the sulfamoyl-benzamide moiety but retain the furan-oxadiazole core:
| Compound | Oxadiazole Substituent | Additional Groups | Bioactivity |
|---|---|---|---|
| a4 | Cyanomethyl | Furan-2-carboxamide | Insect growth inhibition |
| a5 | Phenyl | Furan-2-carboxamide | Moderate insecticidal effect |
Key Observations :
- The absence of a sulfamoyl group in a4/a5 shifts their application from antifungal to insecticidal activity, underscoring the role of the sulfamoyl-benzamide in target-specific interactions.
- The cyanomethyl substituent in a4 may introduce electrophilic reactivity, enhancing insecticidal potency compared to a5’s phenyl group .
Multi-Substituted 1,3,4-Oxadiazole Derivatives (5f–5i)
reports 1,3,4-oxadiazoles with diverse substituents, such as 5f (4-{[dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde) and 5h (4-{[benzyl(methyl)amino][5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde). These compounds emphasize synthetic versatility but lack biological
| Compound | Oxadiazole Substituent | Additional Groups | Yield |
|---|---|---|---|
| 5f | 4-Ethylphenyl | Dibenzylaminomethyl-benzaldehyde | 82% |
| 5h | 2,5-Dimethylphenyl | Benzyl(methyl)aminomethyl-benzaldehyde | 86% |
Key Observations :
- The 2,5-dimethylphenyl group in 5h mirrors the 2,5-dimethylfuran in the target compound, suggesting similar steric and electronic profiles.
- High synthetic yields (82–86%) for these derivatives indicate robustness in modifying the oxadiazole core, a strategy applicable to optimizing the target compound .
Sulfonamide-Containing Heterocycles ()
references sulfonamide analogs like 4-amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide, which replace the oxadiazole core with a thiadiazole:
| Compound | Core Heterocycle | Substituent | Application |
|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 2,5-Dimethylfuran-3-yl | Undisclosed |
| 4-Amino-N-[5-butyl...] | 1,3,4-Thiadiazole | Butyl | Antimicrobial (likely) |
Key Observations :
Preparation Methods
Hydrazide Intermediate Preparation
Isonicotinic acid hydrazide serves as a common precursor. In a representative protocol:
- Isonicotinic acid hydrazide (25 g, 182.3 mmol) is refluxed with triethyl orthoacetate (135 mL) for 24 hours.
- Excess reagent is distilled under reduced pressure.
- The residue is washed with cold ethanol and recrystallized to yield 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine (81.7% yield).
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reflux Time | 18–24 h | <30% deviation |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Temperature | 80–85°C | Maximizes cyclization |
Alternative approaches employ carbon disulfide with β-substituted propionic acid hydrazides , achieving comparable yields but requiring strict moisture control.
Functionalization with 2,5-Dimethylfuran-3-yl
Introducing the furan group demands careful electrophilic substitution or cross-coupling.
Friedel-Crafts Alkylation
A patent-derived method adapts:
- 2-Chloro-4-aminophenol reacts with perfluoromethyl vinyl ether under alkaline conditions (KOH/DMF).
- The intermediate undergoes Buchwald-Hartwig amination with a furan-containing electrophile.
Reaction Scheme
$$
\text{C}{6}\text{H}{4}\text{ClNH}{2} + \text{C}{3}\text{F}{7}\text{OCH}{2}\text{CH}{2}\text{OH} \xrightarrow{\text{DMF/KOH}} \text{C}{9}\text{H}{6}\text{ClF}{6}\text{NO} \xrightarrow{\text{Pd catalysis}} \text{Furan intermediate}
$$
Yield improvements (45% → 60%) occur when using recycled DMF and palladium acetate catalysts .
Coupling with 4-(Dimethylsulfamoyl)Benzamide
The final step conjugates the oxadiazole-furan intermediate with the sulfonamide benzamide group.
Amide Bond Formation
A two-stage process from evitachem.com:
- 4-(Dimethylsulfamoyl)benzoic acid is activated with thionyl chloride to form the acyl chloride.
- The chloride reacts with the oxadiazole-furan amine in dry dichloromethane containing triethylamine .
Optimized Conditions
- Molar ratio (acid chloride:amine): 1.2:1
- Temperature: 0°C → room temperature gradient
- Workup: Sequential washes with 5% HCl, NaHCO₃, and brine
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.
Process Optimization Strategies
Recent advances focus on solvent recycling and catalytic systems:
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 58 | 92 |
| THF | 7.5 | 34 | 85 |
| Dichloroethane | 10.4 | 47 | 89 |
DMF enhances solubility of polar intermediates but complicates removal. Patent CN110746322A demonstrates closed-loop DMF recovery , reducing costs by 40%.
Catalytic Innovations
- Palladium nanoparticle catalysts : Reduce coupling temperatures from 120°C to 80°C
- Enzymatic resolution : Lipases improve enantiomeric excess (>98%) in chiral analogs
Analytical Characterization
Post-synthesis validation employs:
Spectroscopic Methods
Chromatographic Purity Assessment
HPLC Conditions
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
- Retention time: 12.3 min
Q & A
Q. What are the optimal synthetic routes for N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves three key steps:
Oxadiazole Ring Formation : Cyclize a hydrazide precursor with 2,5-dimethylfuran-3-carboxylic acid using a dehydrating agent (e.g., POCl₃ or H₂SO₄) under reflux (80–100°C) .
Benzamide Coupling : React the oxadiazole intermediate with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips :
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1).
- Adjust stoichiometry (1:1.2 molar ratio of oxadiazole to benzoyl chloride) to enhance yield (reported 60–75%) .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
Q. How can researchers design initial biological activity screens for this compound, and what assays are recommended?
Methodological Answer:
- Antimicrobial Screening :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–100 µg/mL) .
- Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic effects at 2× MIC .
- Anticancer Screening :
- MTT Assay : Screen against cancer cell lines (e.g., MCF-7, HeLa) with 48-hour exposure and IC₅₀ calculation .
- Enzyme Inhibition :
- Carbonic Anhydrase Inhibition : Use stopped-flow CO₂ hydration assay (target isoforms CA-II/CA-IX) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups for bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically:
- Replace dimethylfuran with other heterocycles (e.g., thiophene, pyridine) to assess aromatic ring influence .
- Substitute sulfamoyl with sulfonamide or amide groups to probe electronic effects .
- Biological Testing : Compare IC₅₀/MIC values of analogs to parent compound.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CA-IX or EGFR .
Q. What mechanistic pathways are hypothesized for its anticancer activity, and how can they be validated experimentally?
Methodological Answer:
- Hypothesis : The compound may inhibit tubulin polymerization (due to oxadiazole analogs) or disrupt redox balance via sulfamoyl-mediated enzyme inhibition .
- Validation Strategies :
- Tubulin Binding Assay : Use fluorescence-based polymerization kits (e.g., Cytoskeleton Inc.) to measure inhibition .
- ROS Detection : Quantitate reactive oxygen species (ROS) in treated cells using DCFH-DA fluorescence .
- Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) and stress-response proteins (e.g., HSP70) .
Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?
Methodological Answer:
- Pharmacokinetic Profiling :
- Formulation Optimization :
- Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
- Dose-Response Reevaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
